

An In-depth Technical Guide to 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Dibutylamino)propylamine

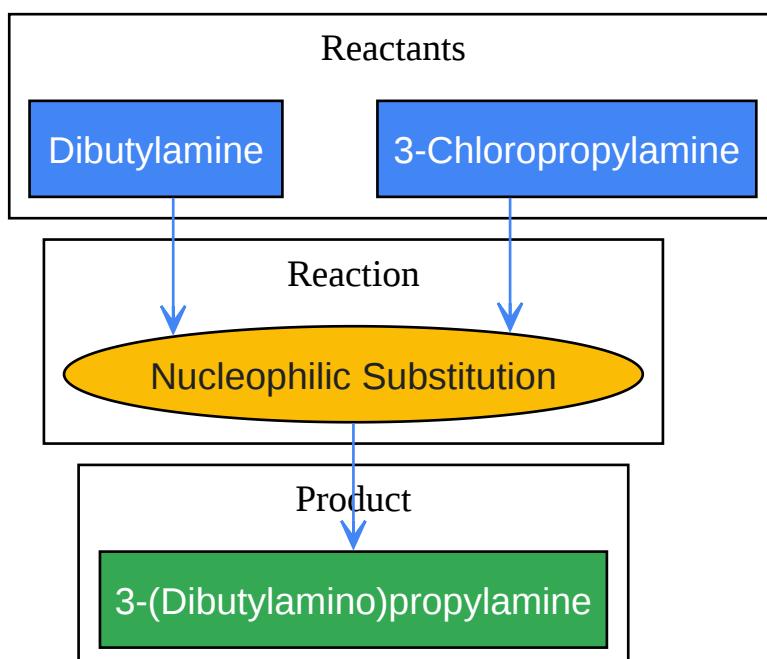
Cat. No.: B091833

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(Dibutylamino)propylamine**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

3-(Dibutylamino)propylamine, also known by synonyms such as N,N-Dibutyl-1,3-propanediamine, is a chemical compound with a range of applications in various industrial and research settings.^{[1][2]} It is recognized by its CAS number 102-83-0.^{[2][3][4]}


Quantitative Data Summary

The fundamental molecular and physical properties of **3-(Dibutylamino)propylamine** are summarized in the table below for clear and easy reference.

Property	Value	References
Molecular Formula	C ₁₁ H ₂₆ N ₂	[2][3][4]
Molecular Weight	186.34 g/mol	[2][4]
Appearance	Colorless clear liquid	[1]
Boiling Point	205 °C	[3]
Melting Point	-50 °C	[3]
Density	0.827 g/mL at 25 °C	
Flash Point	103 - 104 °C	[3]
Refractive Index	1.4463 (at 20 °C)	

Logical Relationship: Synthesis Pathway

The synthesis of **3-(Dibutylamino)propylamine** can be achieved through various chemical reactions. A common pathway involves the reaction of dibutylamine with a suitable propylating agent. The diagram below illustrates a logical workflow for a potential synthesis route.

[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating a potential synthesis pathway for **3-(Dibutylamino)propylamine**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-(Dibutylamino)propylamine** are crucial for reproducible research. Below is a generalized methodology based on common organic synthesis procedures.

Synthesis of **3-(Dibutylamino)propylamine**:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibutylamine and a suitable solvent such as acetonitrile.
- Addition of Reagent: Slowly add a propylating agent (e.g., 3-chloropropylamine or acrylonitrile followed by reduction) to the stirred solution at room temperature.
- Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or a basic solution to remove any unreacted starting materials and by-products.
- Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure **3-(Dibutylamino)propylamine**.

Characterization:

The identity and purity of the synthesized **3-(Dibutylamino)propylamine** can be confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra can confirm the molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

This guide is intended for informational purposes for a professional audience and assumes a baseline knowledge of organic chemistry and laboratory procedures. Always consult comprehensive safety data sheets before handling any chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dibutylamino)propylamine | CAS#:102-83-0 | Chemsoc [chemsoc.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Dibutylamino)propylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091833#3-dibutylamino-propylamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com